An In-depth Technical Guide to 2,3,6-Trifluoropyridine (CAS: 3512-18-3)
An In-depth Technical Guide to 2,3,6-Trifluoropyridine (CAS: 3512-18-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluoropyridine is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of three fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of complex organic molecules. The fluorine substituents enhance metabolic stability and binding affinity of target molecules, making this compound a sought-after intermediate in drug discovery.[1][2][3][4] Notably, it serves as a key precursor for the synthesis of small molecule inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a crucial target in the treatment of certain types of lymphoma.[5]
Physicochemical and Safety Data
The properties of 2,3,6-Trifluoropyridine are summarized in the table below. It is a colorless liquid at room temperature, and appropriate safety precautions should be taken when handling this compound, as it is flammable and can cause skin and eye irritation.[6]
| Property | Value | Source(s) |
| CAS Number | 3512-18-3 | [7] |
| Molecular Formula | C₅H₂F₃N | [7] |
| Molecular Weight | 133.07 g/mol | [7] |
| Appearance | Colorless liquid | |
| Boiling Point | 102 °C | [6] |
| Density | 1.41 g/cm³ (at 20 °C) | [6] |
| Flash Point | 30 °C | [6] |
| Refractive Index | 1.4180-1.4230 (at 20 °C) | |
| Purity | >98.0% (GC) | [6] |
| Storage | Room Temperature, in a cool and dark place (<15°C), under inert gas. Air sensitive. | [6] |
Safety Information:
| Hazard Statement | Code |
| Flammable liquid and vapor | H226 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of fluorinated pyridines is through halogen exchange (HALEX) reactions, where chloro-substituted pyridines are converted to their fluoro-analogues. While a specific detailed protocol for the synthesis of 2,3,6-trifluoropyridine was not found in the provided search results, a general experimental procedure would involve the treatment of 2,3,6-trichloropyridine with a fluoride source.[8][9][10]
General Experimental Protocol for Halogen Exchange:
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Reactants: 2,3,6-trichloropyridine and a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
-
Solvent: A high-boiling polar aprotic solvent like sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.
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Conditions: The reaction mixture is heated at elevated temperatures, often in the range of 150-250 °C, for several hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the product is isolated by distillation or extraction. Purification is typically achieved by fractional distillation.
dot
Caption: Synthesis of 2,3,6-Trifluoropyridine via Halogen Exchange.
Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 2,3,6-trifluoropyridine is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring makes the carbon atoms susceptible to attack by nucleophiles. The regioselectivity of these reactions is a key aspect, with the positions ortho and para to the nitrogen atom being the most activated.[11][12][13][14][15][16][17][18][19]
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Reactants: 2,3,6-trifluoropyridine and a suitable nucleophile (e.g., an amine, alkoxide, or thiol).
-
Solvent: A polar aprotic solvent such as acetonitrile, DMF, or DMSO is commonly used.
-
Conditions: The reaction is often carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the HF formed during the reaction. The temperature can range from room temperature to elevated temperatures depending on the nucleophilicity of the attacking species.
-
Work-up: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. Purification is achieved by chromatography or recrystallization.
dot
Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.
Spectroscopic Data
While detailed spectra for 2,3,6-trifluoropyridine were not available in the search results, the expected spectroscopic characteristics can be inferred from data for similar fluorinated pyridines.
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine ring. These signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit three distinct signals, one for each of the fluorine atoms at the 2, 3, and 6 positions. The chemical shifts and coupling patterns would provide valuable information about the electronic environment of each fluorine atom.
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¹³C NMR: The carbon NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The signals for the carbon atoms bonded to fluorine would show characteristic large one-bond C-F coupling constants.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-F stretching vibrations, typically in the region of 1200-1000 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at m/z = 133. The fragmentation pattern would likely involve the loss of fluorine atoms or HF.
Applications in Drug Discovery
2,3,6-Trifluoropyridine is a crucial building block in medicinal chemistry. Its primary application is in the synthesis of MALT1 inhibitors. MALT1 is a paracaspase that plays a key role in the NF-κB signaling pathway, which is often dysregulated in certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). By incorporating the 2,3,6-trifluoropyridinyl moiety, medicinal chemists can develop potent and selective inhibitors of MALT1, offering a promising therapeutic strategy for these malignancies.[5]
dot
Caption: Role of 2,3,6-Trifluoropyridine in MALT1 inhibitor synthesis.
Conclusion
2,3,6-Trifluoropyridine is a versatile and valuable building block for the development of novel pharmaceuticals. Its synthesis via halogen exchange and its characteristic nucleophilic aromatic substitution reactivity provide avenues for the creation of diverse molecular architectures. The incorporation of this trifluorinated pyridine moiety has proven particularly effective in the design of MALT1 inhibitors, highlighting its importance in modern drug discovery and development. Further research into the synthesis and reactivity of this compound is likely to uncover new applications in various fields of chemistry.
References
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- 12. researchgate.net [researchgate.net]
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